Elsinochrome C

Vue d'ensemble

Description

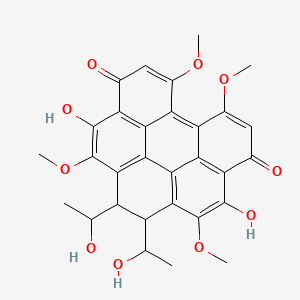

Elsinochrome C is a member of the perylenequinone family, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core. These compounds are known for their potent light-induced bioactivities and unique photophysical properties. This compound is produced by certain fungal species, such as Elsinoë arachidis, and is recognized for its role as a photosensitive mycotoxin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of Elsinochrome C involves the assembly of its carbon skeleton from two heptaketide chains, followed by dimerization to generate the dihydrobenzo(ghi)perylene ring system. This process is facilitated by specific enzymes, including a flavin-dependent monooxygenase and a laccase-like multicopper oxidase .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of the producing fungus under controlled conditions. Factors such as light, temperature, and pH play crucial roles in optimizing the yield of this compound. For instance, light exposure is essential for the initiation of its biosynthesis, and the optimal temperature for production is around 28°C .

Analyse Des Réactions Chimiques

Types of Reactions: Elsinochrome C undergoes various chemical reactions, including oxidation and intramolecular aldol reactions. These reactions are crucial for the formation of its complex pentacyclic structure .

Common Reagents and Conditions: The biosynthesis of this compound involves the use of specific enzymes that facilitate oxidative enolate coupling and other reactions necessary for the formation of its core structure. Common reagents include naphthol intermediates and specific oxidases .

Major Products: The primary product of these reactions is the hexacyclic dihydrobenzo(ghi)perylenequinone core, which is a defining feature of this compound .

Applications De Recherche Scientifique

Elsinochrome C has a wide range of scientific research applications due to its unique properties:

Mécanisme D'action

Elsinochrome C is part of the perylenequinone family, which includes other compounds such as Elsinochrome A, cercosporin, and hypocrellin A. These compounds share a similar pentacyclic core structure but differ in their side chains and specific substitutions. This compound is unique due to its specific stereogenic side chains and oxidative substitutions, which confer distinct bioactivities and photophysical properties .

Comparaison Avec Des Composés Similaires

- Elsinochrome A

- Cercosporin

- Hypocrellin A

- Calphostins

Elsinochrome C stands out among these compounds due to its specific structural features and the unique enzymes involved in its biosynthesis.

Activité Biologique

Elsinochrome C, a member of the elsinochrome family produced by the fungus Elsinoë arachidis, is recognized for its significant biological activity, particularly as a phytotoxin. This article delves into the biological mechanisms, effects, and implications of this compound, drawing from various research studies and findings.

Overview of this compound

Elsinochromes are perylenequinone compounds that play a critical role in the pathogenicity of certain fungi, particularly in plant diseases. They are known for their ability to produce reactive oxygen species (ROS) upon light activation, which can lead to necrosis in host plants. This compound has been identified as a potent phytotoxin that contributes to the virulence of E. arachidis, the causal agent of peanut scab.

The biological activity of this compound involves several mechanisms:

- Production of Reactive Oxygen Species (ROS) : Upon exposure to light, this compound generates ROS, which can damage cellular structures and induce necrosis in plant tissues. This process is crucial for the pathogen's ability to invade and colonize host plants .

- Cell Membrane Disruption : this compound affects the integrity of plant cell membranes, leading to increased permeability and eventual cell death. This disruption is facilitated by the compound's interaction with lipid bilayers, resulting in loss of cellular homeostasis .

- Induction of Apoptosis-like Symptoms : In infected plant cells, exposure to this compound has been shown to induce symptoms akin to apoptosis, including nuclear fragmentation and mitochondrial membrane potential loss .

Case Studies and Research Findings

Several studies have investigated the effects and mechanisms of this compound:

- Phytotoxicity Assessment : A study demonstrated that this compound exhibited significant phytotoxic effects on various crops, including wheat and peanuts. The compound's ability to induce necrotic lesions was quantified using bioassays that measured chlorophyll degradation and tissue damage .

- Genomic Insights : Research into the genome of E. arachidis revealed multiple gene clusters associated with the biosynthesis of elsinochromes, including this compound. These findings underscore the genetic basis for the production of this potent toxin and its role in fungal pathogenicity .

- Environmental Factors Influencing Production : The production levels of this compound were found to be influenced by environmental factors such as light intensity and pH levels. These factors modulate the biosynthetic pathways that lead to increased toxin production during fungal infections .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| Elsinochrome A | E. fawcettii | Strong phytotoxicity against citrus plants | ROS production, membrane disruption |

| Elsinochrome B | E. arachidis | Moderate phytotoxic effects | Cell membrane integrity loss |

| This compound | E. arachidis | High necrotic activity on various crops | Induces apoptosis-like symptoms |

Propriétés

IUPAC Name |

9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNNJBGHWVPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.